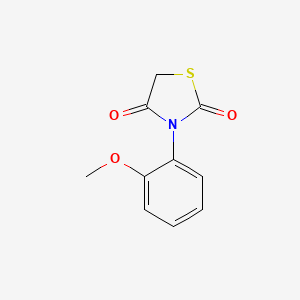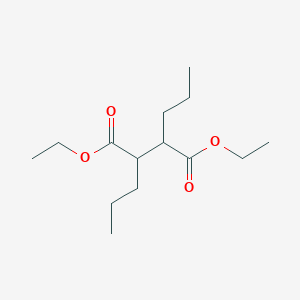
2-Methyl-1,3,5-benzenetricarboxylic acid
説明
2-Methyl-1,3,5-benzenetricarboxylic acid, also known as trimesic acid , is an organic compound with the chemical formula C9H6O6. It belongs to the class of benzenetricarboxylic acids and is one of three isomers of benzenetricarboxylic acid. Trimesic acid appears as a colorless solid and has some commercial value as a precursor to certain plasticizers .
Synthesis Analysis
Trimesic acid can be synthesized using various methods, including hydrothermal reactions and mechanochemical processes. For example, it can be prepared by combining simple carboxylic acids (such as 1,3,5-benzenetricarboxylic acid) with metal salts (e.g., copper(II) acetate tetrahydrate or cobalt(II) acetate tetrahydrate) using microwave-assisted ball milling . The resulting metal-organic frameworks (MOFs) exhibit interesting properties and applications.Molecular Structure Analysis
Trimesic acid has a molecular formula of C9H6O6. Its structure consists of a benzene ring with three carboxylic acid groups attached at the 1, 3, and 5 positions. The compound forms a self-organized 2D molecular network due to intermolecular hydrogen bonds between the carboxylic acid residues in bulk crystals .Chemical Reactions Analysis
Trimesic acid can participate in various chemical reactions, including acid-base reactions, esterification, and coordination with metal ions to form MOFs. For instance, it can react with para-hydroxypyridine to create a water-based gel that remains stable up to 95 °C .Physical and Chemical Properties Analysis
科学的研究の応用
Sorbent for Heavy Metal Ions
A metal organic framework (MOF) prepared from benzene-1,3,5-tricarboxylic acid and copper (II), and functionalized with various polysulfides, has been used as a sorbent for selective sorption of trace amounts of heavy metal ions . The structure of the MOF was characterized by Raman spectroscopy, FT-IR, X-ray diffraction, and scanning electron microscopy .
CO2 Adsorption
A metal organic framework based on Cu and benzene-1,3,5-tricarboxylic acid was synthesized by the potentiodynamic method for CO2 adsorption . The nature of the solvent strongly affected the phase structure, morphology, and specific surface area of the obtained material . The 3D structure Cu-BTC offered a high CO2 adsorption capacity of 3.6 mmol/g at standard conditions, and 1.6 mmol/g at more realistic conditions .
Luminescent Metallogels
The compound has been used in the synthesis of novel supramolecular luminescent metallogels containing Tb . These applications span diverse fields, including their utilization in light-emitting devices, optical materials, forensic science applications, drug delivery systems, bioimaging techniques, chemical and biosensing technologies, solar cell devices, artificial photosynthesis endeavors, phase-separation absorption, solid-state lighting, and stimuli-responsive .
Nanocatalyst for Pharmaceutical Synthesis
This new organosilica can be used as a hybrid nanocatalyst for the expeditious and efficient synthesis of 2,3-dihydroquinazolin-4 (1 H)-one derivatives, as an important pharmaceutical scaffold, in aqueous media via a three-component one-pot condensation of isatoic anhydride and aromatic aldehydes with primary amines or ammonium salts .
作用機序
Target of Action
2-Methylbenzene-1,3,5-tricarboxylic acid, also known as Trimesic acid, is an organic compound that primarily targets Hemoglobin subunit alpha and Hemoglobin subunit beta . These targets play a crucial role in oxygen transport in the body.
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It’s known that the compound can participate in reactions involving carbocation intermediates, such as s n 1 and e1 reactions of alkyl halides, and brønsted acid addition reactions of alkenes .
Pharmacokinetics
It’s known that the compound is soluble in water, ethanol, and ether , which could influence its bioavailability and distribution in the body.
Result of Action
Given its interaction with hemoglobin subunits, it may influence oxygen transport in the body .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methylbenzene-1,3,5-tricarboxylic acid. For instance, the compound exhibits thermal stability up to 465 °C , suggesting that it can remain stable under high-temperature conditions. Additionally, its solubility in various solvents could influence its action in different physiological environments .
特性
IUPAC Name |
2-methylbenzene-1,3,5-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6/c1-4-6(9(13)14)2-5(8(11)12)3-7(4)10(15)16/h2-3H,1H3,(H,11,12)(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXZCFRWTIRMLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,3,5-benzenetricarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




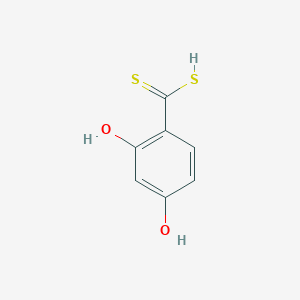
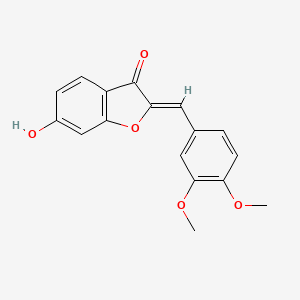


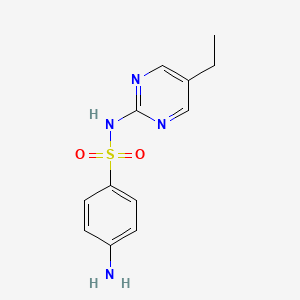


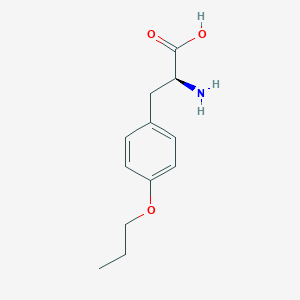
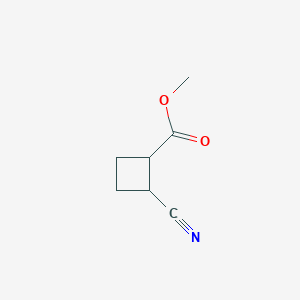
![6-Hydroxy-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3327275.png)

